molecular formula C18H18Br3N3O3 B11544678 N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11544678
M. Wt: 564.1 g/mol
InChI Key: GOSHUWHCEMXWLW-AUEPDCJTSA-N
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Description

N’-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes both dimethoxyphenyl and tribromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation of 2,4-dimethoxyacetophenone with 2,4,6-tribromoaniline in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, often in an ethanol solvent, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzymatic activity or disrupt cellular processes. Additionally, the presence of bromine atoms enhances its ability to interact with biological membranes, potentially leading to cell lysis or apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of both dimethoxy and tribromo substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18Br3N3O3

Molecular Weight

564.1 g/mol

IUPAC Name

N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C18H18Br3N3O3/c1-10(13-5-4-12(26-2)8-16(13)27-3)23-24-17(25)9-22-18-14(20)6-11(19)7-15(18)21/h4-8,22H,9H2,1-3H3,(H,24,25)/b23-10+

InChI Key

GOSHUWHCEMXWLW-AUEPDCJTSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=C(C=C(C=C1Br)Br)Br)/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC(=NNC(=O)CNC1=C(C=C(C=C1Br)Br)Br)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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